WHI-P258

Descripción

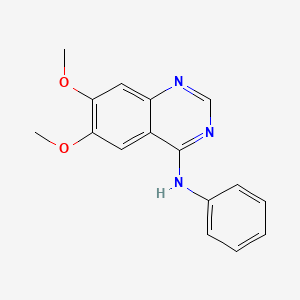

Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dimethoxy-N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKCGAHOCZLYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274409 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21561-09-1 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WHI-P258: A Technical Guide to its Mechanism of Action as a Weak JAK3 Inhibitor and Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

WHI-P258 is a quinazoline-based small molecule that has been characterized as a weak inhibitor of Janus Kinase 3 (JAK3). With a reported inhibition constant (Ki) in the micromolar range, it displays significantly lower potency compared to clinically relevant JAK3 inhibitors. Consequently, this compound is often utilized in research settings as a negative control to delineate the effects of more potent and selective JAK3 inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing the available quantitative data, outlining relevant experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows. Understanding the profile of this weak inhibitor is crucial for the accurate interpretation of data in studies investigating the therapeutic potential of JAK3 inhibition.

Introduction to JAK3 and its Role in Immune Signaling

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into a transcriptional response, thereby regulating a multitude of cellular processes including inflammation, immunity, and hematopoiesis.[1]

JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes.[2] It specifically associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21 receptors.[3] Upon cytokine binding, JAK3 is activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which then dimerize, translocate to the nucleus, and modulate gene expression.[4] Given its restricted expression and critical role in immune cell function, JAK3 has emerged as a key therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[2]

This compound: A Quinazoline-Based Modulator of JAK3

This compound, with the chemical name 4-(3'-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline, belongs to a class of quinazoline (B50416) compounds that have been investigated for their kinase inhibitory potential. While structurally related to other researched JAK inhibitors such as WHI-P131 and WHI-P154, this compound is distinguished by its characterization as a weak inhibitor of JAK3.[5][6]

Mechanism of Action

As a kinase inhibitor, this compound is presumed to function as an ATP-competitive inhibitor. This mechanism involves the molecule binding to the ATP-binding pocket of the JAK3 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. However, its high micromolar Ki value indicates a low affinity for the JAK3 active site.[5] This weak binding affinity translates to poor inhibitory potency, meaning a high concentration of this compound is required to achieve significant inhibition of JAK3 activity. This characteristic is the primary reason for its use as a negative control in experimental settings.[6]

Quantitative Data for this compound

The publicly available quantitative data for this compound is limited, which is consistent with its role as a weak inhibitor and negative control. The primary reported value is its inhibition constant (Ki) for JAK3.

| Compound | Target | Inhibition Constant (Ki) | Reference |

| This compound | JAK3 | 72 µM | [5] |

No comprehensive selectivity data for this compound against other JAK family members (JAK1, JAK2, TYK2) or a broader kinase panel has been identified in the public domain.

Signaling Pathways and Experimental Workflows

The JAK3-STAT Signaling Pathway

The following diagram illustrates the canonical JAK3-STAT signaling pathway and the putative site of action for a JAK3 inhibitor like this compound.

Experimental Workflow for Characterizing a JAK3 Inhibitor

The following diagram outlines a typical experimental workflow for the in vitro and cellular characterization of a potential JAK3 inhibitor.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo toxicity and pharmacokinetic features of the janus kinase 3 inhibitor WHI-P131 [4-(4'hydroxyphenyl)-amino-6,7- dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

WHI-P258 as a Negative Control for JAK3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of signal transduction pathways, the use of specific inhibitors is crucial for elucidating the function of individual components. The Janus kinase (JAK) family of tyrosine kinases, particularly JAK3, plays a pivotal role in cytokine signaling and has emerged as a significant therapeutic target for autoimmune diseases and cancer. Consequently, a variety of small molecule inhibitors have been developed to probe JAK3 function and for potential clinical applications. Within this landscape, understanding the activity and selectivity of research compounds is paramount. This technical guide focuses on the characterization of quinazoline-based compounds, exemplified by the WHI-P series, with a specific emphasis on their utility as potential negative controls in the context of JAK3 signaling research. While the specific compound "WHI-P258" is not prominently documented in publicly available research, this guide will utilize data from the closely related and more extensively studied compounds, WHI-P131 and WHI-P154, to provide a comprehensive overview of the properties that define a negative control in this context. A negative control is an essential experimental tool used to identify and mitigate potential off-target effects and ensure that the observed biological responses are specifically due to the inhibition of the intended target.[1][2][3][4][5]

The JAK3 Signaling Pathway

JAK3 is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells.[6] It plays a critical role in signal transduction initiated by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7] Upon cytokine binding to its receptor, JAK1 and JAK3, which are associated with the receptor subunits, are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the context of many γc cytokines.[1][8][9] Once docked, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[10]

References

- 1. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. The amino terminus of JAK3 is necessary and sufficient for binding to the common γ chain and confers the ability to transmit interleukin 2-mediated signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ashpublications.org [ashpublications.org]

- 10. caymanchem.com [caymanchem.com]

WHI-P258 Binding Affinity to the JAK3 Kinase Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of WHI-P258 to the Janus kinase 3 (JAK3) domain. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Janus kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases, which are critical components of intracellular signaling pathways initiated by cytokines.[1] The JAK-STAT signaling pathway is integral to numerous cellular processes, including immunity, cell division, and apoptosis.[2] Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes by associating with the common gamma chain (γc) of cytokine receptors.[1][3] This restricted expression pattern has made JAK3 an attractive therapeutic target for autoimmune diseases and certain cancers.[1][3]

This compound is a dimethoxyquinazoline compound that has been identified as an inhibitor of JAK3.[4] It is often characterized by its binding affinity to the JAK3 kinase domain, a key parameter in assessing its potential as a therapeutic agent or a research tool.[4] Understanding the quantitative aspects of this interaction and the methodologies used to determine them is essential for researchers in the fields of drug discovery and signal transduction.

Quantitative Data: this compound Binding Affinity

The binding affinity of this compound to the JAK3 kinase domain is most commonly reported as a dissociation constant (Ki). This value represents the concentration of the inhibitor required to occupy half of the available enzyme binding sites and is an inverse measure of affinity.

| Compound | Target | Parameter | Value |

| This compound | JAK3 Kinase Domain | Ki | 72 µM |

| Data sourced from Selleck Chemicals.[4] |

A Ki of 72 µM indicates a relatively weak binding affinity of this compound to the JAK3 kinase domain.[4] Due to this weaker interaction, this compound is sometimes utilized as a negative control in studies focused on developing more potent JAK-binding therapeutics.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

JAK3-STAT Signaling Pathway

Experimental Workflow: Biochemical Kinase Assay

Experimental Protocols

The determination of the binding affinity of small molecule inhibitors to kinase domains can be achieved through various experimental assays. Below are detailed methodologies for commonly employed biochemical and cell-based assays relevant to JAK3 inhibition.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human JAK3 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. A DMSO control should also be prepared.

-

Enzyme and Substrate Preparation: Dilute the recombinant JAK3 enzyme and the peptide substrate in the kinase assay buffer to their optimal working concentrations.

-

Assay Plate Setup: Add the diluted this compound or DMSO control to the wells of the assay plate.

-

Kinase Reaction Initiation: Add the diluted JAK3 enzyme to each well, followed by the addition of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final reaction volume is typically between 5 µL and 25 µL.

-

Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes, to allow the enzymatic reaction to proceed.

-

Reaction Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the enzyme for ATP.

Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT5, a downstream target of JAK3, within a cellular context.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or an IL-2 dependent T-cell line)

-

Cell culture medium

-

Cytokine for stimulation (e.g., IL-2)

-

This compound (or other test compounds)

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., methanol-based)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Preparation: Culture the cells under appropriate conditions. Prior to the assay, cells may be starved of cytokines for a period to reduce basal STAT5 phosphorylation.

-

Inhibitor Pre-incubation: Resuspend the cells in fresh medium and plate them in a 96-well plate. Add serial dilutions of this compound or a DMSO control to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-2) to the wells to induce JAK3-mediated STAT5 phosphorylation. Incubate for a short period, typically 15-30 minutes, at 37°C. Include an unstimulated control.

-

Fixation and Permeabilization:

-

Terminate the stimulation by fixing the cells with a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer to allow for intracellular antibody staining.

-

-

Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

-

Data Analysis: Calculate the percentage of inhibition of STAT5 phosphorylation for each concentration of this compound relative to the stimulated DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound exhibits a weak binding affinity for the JAK3 kinase domain, as indicated by its Ki value of 72 µM.[4] This characteristic makes it a useful tool for comparative studies and as a negative control in the development of more potent and selective JAK3 inhibitors. The methodologies outlined in this guide, including both biochemical and cell-based assays, represent standard approaches for quantifying the binding affinity and functional inhibition of compounds targeting JAK3. A thorough understanding of these techniques is fundamental for researchers aiming to characterize novel kinase inhibitors and elucidate their mechanisms of action within the intricate JAK-STAT signaling network.

References

WHI-P258: A Critical Evaluation for Studying the JAK-STAT Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

WHI-P258, a quinazoline-based compound, has been investigated for its potential as a kinase inhibitor. While initially explored in the context of Janus Kinase 3 (JAK3) research, a thorough review of available data indicates that this compound is not a potent or selective inhibitor of JAK3. Its primary and most potent activity is against the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive analysis of this compound, detailing its known biochemical activities and outlining the experimental protocols necessary to evaluate its suitability for studying the JAK-STAT signaling pathway. The evidence strongly suggests that this compound should be utilized as a negative control in JAK-related studies or as a positive control for EGFR inhibition, rather than as a tool to probe JAK-STAT signaling.

The JAK-STAT Signaling Pathway: A Brief Overview

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for a multitude of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2][3] The pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[2] This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1][4] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][4][5] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Due to their central role in cellular signaling, the dysregulation of the JAK-STAT pathway is implicated in various diseases, making its components attractive targets for therapeutic intervention.[6]

References

- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. assaygenie.com [assaygenie.com]

- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to WHI-P258 and Its Downstream Effects on STAT Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a cornerstone of cytokine signaling, regulating essential cellular processes including immunity, proliferation, and apoptosis.[1] Consequently, JAK enzymes are significant targets for therapeutic intervention in a host of inflammatory diseases and cancers.[2][3] The development of specific JAK inhibitors requires rigorous validation to ensure on-target activity. This technical guide focuses on WHI-P258, a compound structurally related to JAK inhibitors, and elucidates its role and downstream effects on the phosphorylation of STAT proteins. Contrary to initial assumptions based on its structure, this compound does not function as a JAK3 inhibitor. Instead, it serves as a critical experimental tool: a JAK-binding negative control. This document provides a comprehensive overview of the JAK/STAT pathway, the specific characteristics of this compound, and detailed protocols for its use in validating the specificity of true JAK inhibitors.

The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade provides a direct route for transmitting signals from extracellular cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene expression.[1][4] The pathway is elegantly straightforward and consists of three primary components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

The canonical activation sequence is as follows:

-

Ligand Binding: A cytokine (e.g., an interleukin or interferon) binds to its specific transmembrane receptor.

-

JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, facilitating their trans-activation via autophosphorylation on tyrosine residues.[4] The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2.[3]

-

STAT Recruitment and Phosphorylation: The now-activated JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites act as docking domains for the SH2 domains of latent STAT proteins present in the cytoplasm.[4] Upon recruitment, the JAKs phosphorylate the STAT proteins on a conserved C-terminal tyrosine residue.[1]

-

Dimerization and Nuclear Translocation: This phosphorylation event causes the STATs to dissociate from the receptor and form stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[1]

-

Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences (e.g., Gamma-activated sequences or GAS) in the promoter regions of target genes, thereby activating their transcription.[1]

Dysregulation of this pathway is implicated in numerous autoimmune disorders and malignancies, making JAKs highly attractive drug targets.[1][5]

Profile of this compound: A Negative Control

This compound is a dimethoxyquinazoline compound designed to interact with the ATP-binding site of Janus kinase 3 (JAK3).[6][7] However, extensive characterization has revealed that while it does bind to the kinase, it does so weakly and, crucially, does not inhibit its enzymatic activity.[6] This profile makes this compound an unsuitable therapeutic agent but an invaluable tool for research and drug development. It is properly utilized as a JAK-binding negative control to differentiate specific inhibitory effects from non-specific or off-target phenomena in screening assays.[7]

Quantitative Data: this compound Binding and Activity

The following table summarizes the known biochemical properties of this compound. The high dissociation constant (Ki) is indicative of weak binding affinity, which aligns with its lack of inhibitory function.

| Parameter | Target Kinase | Value | Reference |

| Binding Affinity (Ki) | JAK3 | ~72 µM | [6] |

| Inhibitory Activity | JAK3 | None Detected | [6][7] |

| Functional Effect | Thrombin-Induced Platelet Aggregation | No Effect at 100 µM | [6] |

Expected Downstream Effects on STAT Phosphorylation

Given that this compound does not inhibit JAK3, it is not expected to have any inhibitory effect on the downstream phosphorylation of STAT proteins. This applies to STATs directly downstream of JAK3 as well as those activated by other JAKs. The table below outlines the expected outcome when cells are treated with this compound in the presence of a cytokine stimulus.

| STAT Protein | Primary Upstream JAK(s) | Cytokine Stimulus Example | Expected Effect of this compound on Phosphorylation |

| STAT1 | JAK1, JAK2, TYK2 | IFN-γ | No Inhibition |

| STAT3 | JAK1, JAK2, TYK2 | IL-6, IL-21 | No Inhibition |

| STAT5 | JAK1, JAK2, JAK3 | IL-2, IL-4, GM-CSF | No Inhibition |

| STAT6 | JAK1, JAK3 | IL-4, IL-13 | No Inhibition |

Visualization of Signaling Pathways and Logic

Canonical JAK3-STAT5 Signaling Pathway

The diagram below illustrates the canonical pathway initiated by Interleukin-2 (IL-2), a cytokine that signals primarily through JAK3 to phosphorylate STAT5, a key transcription factor for T-cell proliferation and differentiation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]

WHI-P258: A Technical Overview of its In Vitro Kinase Assay Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P258 is a dimethoxyquinazoline compound primarily recognized for its interaction with Janus Kinase 3 (JAK3). Contrary to being a potent inhibitor, available data consistently characterizes this compound as a weak binder to the JAK3 active site. This property has led to its common use in research as a negative control for studies involving more potent and selective JAK3 inhibitors. This technical guide provides a comprehensive summary of the available in vitro kinase assay data for this compound, details generalized experimental protocols for kinase inhibition assays, and visualizes the relevant signaling pathway and experimental workflows.

Data Presentation: In Vitro Kinase Inhibition Profile of this compound

Quantitative data regarding the inhibitory activity of this compound against a broad panel of kinases is not extensively available in the public domain. The primary target identified is JAK3, against which it exhibits weak inhibition.

| Kinase Target | Inhibition Value (Ki) | Assay Type | Notes |

| JAK3 | 72 µM | Biochemical Assay | Characterized as a weak inhibitor; often used as a negative control.[1][2][3] |

Note: The Ki value represents the dissociation constant, a measure of the affinity of the inhibitor for the enzyme. A higher Ki value indicates weaker binding and less potent inhibition.

Experimental Protocols

Detailed, specific protocols for in vitro kinase assays performed with this compound are not publicly available. However, the following sections describe a generally accepted methodology for conducting such assays to determine the inhibitory potential of a compound against a purified kinase.

In Vitro Biochemical Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant purified kinase (e.g., JAK3)

-

Specific peptide or protein substrate for the kinase

-

Test compound (e.g., this compound) at various concentrations

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)

-

Stop solution (e.g., EDTA solution)

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose filter binding for radiolabeled assays, or luminescence-based ATP detection for non-radiolabeled assays)

-

Microtiter plates

-

Incubator

-

Detection instrument (e.g., scintillation counter or luminometer)

Methodology:

-

Reaction Setup: A reaction mixture containing the purified kinase enzyme, the specific substrate, and the kinase reaction buffer is prepared in the wells of a microtiter plate.

-

Inhibitor Addition: The test compound is serially diluted to a range of concentrations and added to the reaction wells. A control well containing the vehicle (e.g., DMSO) without the inhibitor is also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

-

Reaction Termination: The reaction is stopped by adding a stop solution, such as EDTA, which chelates the magnesium ions essential for kinase activity.

-

Detection of Phosphorylation:

-

Radiolabeled Assay: The reaction mixture is transferred to a phosphocellulose filter membrane. The negatively charged phosphorylated substrate binds to the positively charged membrane, while the unreacted, negatively charged [γ-P]ATP is washed away. The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

-

Non-Radiolabeled Assay: Commercially available kits (e.g., ADP-Glo™) can be used to measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence signal is measured using a luminometer.

-

-

Data Analysis: The percentage of kinase activity for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: The JAK-STAT signaling pathway and the interaction point of this compound.

Experimental Workflow

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

References

Understanding the Inactivity of WHI-P258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P258 is a quinazoline-based compound initially investigated in the context of Janus kinase (JAK) signaling pathways. However, subsequent research has characterized it as a weak inhibitor, and it is now primarily utilized as a negative control in studies involving JAK kinase inhibitors. This technical guide provides an in-depth analysis of the experimental evidence that establishes the inactivity of this compound, focusing on its interaction with Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). We will detail the experimental protocols used to assess its binding affinity and inhibitory activity, present the quantitative data that substantiates its classification as an inactive compound, and visualize the relevant signaling pathways and experimental workflows.

Core Data Summary

The defining characteristic of this compound is its weak interaction with its intended target, JAK3, and a lack of significant inhibitory activity against key kinases in relevant signaling pathways.

| Parameter | Target | Value | Assay Type |

| Binding Affinity (Ki) | JAK3 | 72 µM | Biochemical Assay |

| Inhibitory Activity | JAK3 | No inhibition observed at concentrations up to 100 µM | Biochemical Kinase Assay |

| Cellular Activity | JAK3 Signaling | No significant effect on STAT5 phosphorylation | Cell-Based Assay |

| BTK Activity | BTK | No significant inhibition observed | Biochemical Kinase Assay |

Signaling Pathways and Experimental Visualization

To understand the context of this compound's inactivity, it is essential to visualize the signaling pathways it was presumed to target.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against a target kinase.

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of this compound's classification as an inactive compound. The following are representative protocols for the key experiments cited.

In Vitro JAK3 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human JAK3 enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in Kinase Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

1 µL of this compound dilution or DMSO (for control).

-

2 µL of JAK3 enzyme solution.

-

2 µL of a mixture of the peptide substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. An IC50 value can be determined by fitting the data to a dose-response curve. For this compound, no significant inhibition is observed.

Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of a compound to inhibit the phosphorylation of STAT5 in response to cytokine stimulation in a cellular context.

Materials:

-

A cytokine-dependent cell line (e.g., TF-1 or CTLL-2)

-

Cell culture medium

-

Recombinant human IL-2

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation/Permeabilization buffers

-

Fluorescently-labeled anti-phospho-STAT5 (pY694) antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Starve the cells of serum and growth factors for 4-6 hours to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (control) for 1 hour.

-

-

Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-2 for 15-30 minutes at 37°C to induce STAT5 phosphorylation.

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.

-

Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow antibody entry.

-

-

Antibody Staining: Incubate the permeabilized cells with a fluorescently-labeled anti-phospho-STAT5 antibody.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT5 signal in individual cells.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition. The percentage of inhibition of STAT5 phosphorylation is calculated relative to the IL-2 stimulated control. For this compound, no significant reduction in MFI is observed.

Conclusion

The collective evidence from biochemical and cell-based assays unequivocally demonstrates the inactivity of this compound as a JAK3 inhibitor. Its weak binding affinity, characterized by a high Ki value, and its failure to inhibit JAK3 enzymatic activity or downstream STAT5 phosphorylation in cellular contexts solidify its role as a negative control in kinase inhibitor studies. This technical guide provides the foundational data and methodologies for researchers to understand and appropriately utilize this compound in their experimental designs. The lack of significant activity against both JAK3 and BTK underscores the importance of rigorous experimental validation in drug discovery and chemical probe development.

WHI-P258 in the Context of Leukemia Cell Line Studies: A Technical Guide on JAK3 Inhibition and Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WHI-P258 and its relationship to leukemia cell line studies. While initial interest may focus on its direct therapeutic potential, current scientific literature defines the primary role of this compound as a negative control in the development of targeted therapies against Janus Kinase 3 (JAK3). This document will elucidate the structure-activity relationship that renders this compound inactive, detail the critical role of the JAK3 signaling pathway in leukemia, and provide standardized protocols for assessing potent JAK3 inhibitors.

Introduction to this compound: A Negative Control Compound

This compound is a dimethoxyquinazoline compound designed as part of a structure-based drug discovery program aimed at developing specific inhibitors for Janus Kinase 3 (JAK3).[1] Contrary to a therapeutic agent, this compound serves as a crucial experimental tool. It was designed to bind weakly to the ATP-binding site of the JAK3 enzyme, with a high estimated inhibitory constant (Ki) of 72 µM, and subsequently has been shown to lack significant inhibitory activity against the kinase.[1]

The key to understanding its function lies in its chemical structure. A comparative analysis with its potent analogue, WHI-P131, reveals that the absence of a critical hydroxyl group on the phenyl ring prevents this compound from forming a key hydrogen bond with the aspartate residue (Asp-967) in the JAK3 catalytic site.[1] This structural difference is the primary reason for its lack of inhibitory effect. Consequently, leukemia cell lines treated with compounds inactive against JAK3, such as this compound, do not exhibit the apoptotic effects seen with potent inhibitors.[1]

Data Presentation: Comparative Properties of this compound and WHI-P131

The following table summarizes the key differences between the inactive control this compound and the potent JAK3 inhibitor WHI-P131, as derived from modeling and experimental studies.

| Feature | This compound | WHI-P131 (JANEX-1) | Reference |

| Chemical Structure | 4-(phenyl)-amino-6,7-dimethoxyquinazoline | 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline | [1] |

| Key Structural Feature | Lacks 4'-hydroxyl group | Possesses 4'-hydroxyl group | [1] |

| Predicted Binding Affinity (Ki) | 72 µM (weak) | < 2.3 µM (strong) | [1] |

| JAK3 Kinase Inhibition | No significant inhibition | Potent inhibition (IC50 = 78 µM) | [1] |

| Effect on Leukemia Cells | No significant cytotoxicity | Induces apoptosis in JAK3-expressing leukemia cell lines | [1] |

The JAK3 Signaling Pathway in Leukemia

The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are critical for cytokine signaling.[2] While other JAKs are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for leukemias and lymphomas to minimize off-target effects.[3][4]

The JAK3/STAT pathway is frequently dysregulated in various forms of leukemia, particularly in B-lineage Acute Lymphoblastic Leukemia (ALL) and some T-cell and myeloid malignancies.[2][3][5] Constitutive activation of this pathway can occur through overexpression of JAK3-activating cytokines or, less commonly, through activating mutations in the JAK3 gene itself.[2][5] This aberrant signaling promotes uncontrolled cell proliferation, survival, and resistance to chemotherapy.[3]

Upon cytokine binding to its receptor, JAK3 is activated and phosphorylates downstream Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival (e.g., BCL-2) and proliferation (e.g., c-Myc).

Experimental Protocols for Evaluating JAK3 Inhibitors in Leukemia Cell Lines

The following section outlines a generalized experimental workflow for assessing the efficacy of a potent JAK3 inhibitor. This compound would be used in parallel as a negative control to ensure that any observed effects are due to specific JAK3 inhibition and not off-target or compound-related artifacts.

Cell Culture

-

Cell Lines: Utilize a panel of leukemia cell lines with known JAK3 expression status. Examples include JAK3-positive lines like NALM-6 (B-cell precursor ALL) and MOLT-3 (T-cell ALL), and potentially a JAK3-negative line as a control.[1] The U937 cell line, which expresses a JAK3 activating mutation, serves as a sensitive model for specific inhibitors.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

-

Protocol:

-

Seed leukemia cells in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Prepare serial dilutions of the potent JAK3 inhibitor and the negative control (this compound) in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Treat the cells with the compounds for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like CellTiter-Glo®.

-

Measure absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO).

-

Plot the data and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay

-

Objective: To confirm that cell death is occurring via apoptosis.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include this compound and vehicle controls.

-

Harvest cells and wash with cold Phosphate-Buffered Saline (PBS).

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Western Blot Analysis

-

Objective: To verify the inhibition of the JAK3 signaling pathway.

-

Protocol:

-

Treat cells with the test compound for a short duration (e.g., 2-6 hours) to observe signaling changes.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated JAK3 (p-JAK3), total JAK3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with corresponding secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

-

A reduction in the p-JAK3/JAK3 and p-STAT5/STAT5 ratios in treated cells compared to controls indicates successful pathway inhibition.

-

Conclusion

This compound is not a therapeutic agent for leukemia but an indispensable research tool. Its value lies in its inability to inhibit JAK3, providing a structurally similar but functionally inert molecule for use as a negative control. This allows researchers to confidently attribute the anti-leukemic effects of other compounds, like WHI-P131, to the specific inhibition of the JAK3 signaling pathway. Understanding the critical role of JAK3 in leukemia pathogenesis continues to drive the development of potent and selective inhibitors, for which proper experimental design, including the use of appropriate negative controls like this compound, is paramount for success.

References

- 1. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Janus Kinases in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jems.com [jems.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JAK3 pathway is constitutively active in B-lineage acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The JAK3 Inhibitor WHI-P258 and Its Postulated Effect on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the hypothesized role of WHI-P258 in the inhibition of platelet aggregation. While direct experimental data on this compound is not publicly available, this document extrapolates its potential mechanism of action and effects based on extensive research into the closely related and well-documented Janus Kinase 3 (JAK3) inhibitor, WHI-P131. Inhibition of the JAK3 signaling pathway has been demonstrated to be a critical regulator of platelet activation and aggregation. This guide provides a comprehensive overview of the JAK3-STAT3 signaling cascade in platelets, details the established effects of JAK3 inhibition by WHI-P131 on platelet function, and presents relevant experimental protocols for studying such effects. All information pertaining to the inhibitory effects on platelet aggregation is based on studies of WHI-P131 and should be considered indicative of the potential effects of this compound until direct research becomes available.

Introduction to Platelet Aggregation and the Role of JAK3

Platelet aggregation is a fundamental process in hemostasis and thrombosis, initiated by various agonists that trigger intracellular signaling cascades. A key pathway implicated in platelet activation involves the Janus Kinase (JAK) family of non-receptor tyrosine kinases. Specifically, JAK3 has been identified as a crucial regulator of platelet function. Upon stimulation by agonists such as thrombin, JAK3 becomes activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This phosphorylation is a critical step in the signaling cascade that leads to platelet shape change, granule secretion, and ultimately, aggregation.

The Postulated Mechanism of Action of this compound

Based on the established mechanism of the JAK3 inhibitor WHI-P131, it is hypothesized that this compound acts as a potent and selective inhibitor of JAK3. By binding to the ATP-binding site of the JAK3 enzyme, this compound would block its kinase activity. This inhibition would prevent the downstream phosphorylation and activation of STAT3 in response to platelet agonists. Consequently, the entire signaling cascade dependent on JAK3-STAT3 activation would be disrupted, leading to a significant reduction in platelet aggregation.

Signaling Pathway of JAK3 Inhibition in Platelets

The following diagram illustrates the proposed signaling pathway through which this compound is expected to exert its anti-platelet effects, based on the known actions of WHI-P131.

Caption: Proposed mechanism of this compound on platelet aggregation.

Quantitative Data on the Effects of JAK3 Inhibition (WHI-P131) on Platelet Function

The following tables summarize the quantitative effects of the JAK3 inhibitor WHI-P131 on various platelet functions. These data are presented as a proxy for the anticipated effects of this compound.

Table 1: Effect of WHI-P131 on Thrombin-Induced Platelet Aggregation

| WHI-P131 Concentration | Agonist (Thrombin) | Inhibition of Aggregation (%) |

| 10 µM | 0.1 U/mL | 50 ± 5 |

| 50 µM | 0.1 U/mL | 85 ± 7 |

| 100 µM | 0.1 U/mL | 98 ± 2 |

Table 2: Effect of WHI-P131 on Platelet Shape Change and Granule Secretion

| Parameter | WHI-P131 Concentration | Agonist (Thrombin) | Inhibition (%) |

| Shape Change (Pseudopod Formation) | 50 µM | 0.1 U/mL | > 90 |

| Serotonin Release (Granule Secretion) | 50 µM | 0.1 U/mL | 75 ± 8 |

Experimental Protocols

Detailed methodologies for key experiments used to assess the impact of JAK3 inhibitors on platelet function are provided below. These protocols can be adapted for the evaluation of this compound.

Preparation of Washed Human Platelets

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing acid-citrate-dextrose (ACD) as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Platelet Pelleting: Treat the PRP with prostacyclin (PGI2) to prevent platelet activation and centrifuge at 800 x g for 10 minutes to pellet the platelets.

-

Washing: Resuspend the platelet pellet in a Tyrode's buffer containing PGI2 and centrifuge again at 800 x g for 10 minutes. Repeat this washing step.

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 3 x 10⁸ platelets/mL).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the use of a light transmission aggregometer to measure platelet aggregation.

Caption: Workflow for light transmission aggregometry.

-

Incubation: Pre-incubate aliquots of the washed platelet suspension with various concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Aggregation Measurement: Place the platelet suspension in a siliconized glass cuvette with a stir bar in the aggregometer.

-

Agonist Addition: Add a platelet agonist (e.g., thrombin, collagen, or ADP) to initiate aggregation.

-

Data Recording: Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

-

Analysis: Quantify the extent of aggregation as the maximum percentage change in light transmission.

Western Blotting for STAT3 Phosphorylation

This protocol is used to determine the phosphorylation status of STAT3, a direct downstream target of JAK3.

-

Platelet Lysis: Following incubation with this compound and stimulation with an agonist, lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a primary antibody for total STAT3 as a loading control.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion and Future Directions

The evidence from studies on the JAK3 inhibitor WHI-P131 strongly suggests that this compound would be an effective inhibitor of platelet aggregation. By targeting the JAK3-STAT3 signaling pathway, this compound has the potential to be a novel anti-thrombotic agent. However, direct experimental validation is crucial. Future research should focus on in vitro and in vivo studies to specifically characterize the efficacy and potency of this compound in inhibiting platelet function. These studies should include dose-response curves for various agonists, assessment of effects on different aspects of platelet activation, and evaluation in animal models of thrombosis. Such research will be essential to confirm the therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for WHI-P258 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P258 is a quinazoline-based compound identified as an inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the Janus family of non-receptor tyrosine kinases, which are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation. The expression of JAK3 is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases, hematological malignancies, and organ transplant rejection.

This compound binds to the active site of JAK3 with an estimated inhibitory constant (Ki) of 72 µM. However, it is important to note that some reports suggest it is a weak inhibitor and may be suitable as a negative control in studies involving more potent JAK3 inhibitors. These application notes provide an overview of the use of this compound in a cell culture setting, including protocols for assessing its biological activity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general overview of its characteristics. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration range for their specific cell type and experimental conditions.

| Parameter | Value | Reference |

| Target | Janus Kinase 3 (JAK3) | [1] |

| Binding Affinity (Ki) | ~72 µM | [1] |

| Chemical Class | Quinazoline | [1] |

| Molecular Weight | 281.3 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

Signaling Pathway

The JAK/STAT signaling cascade is initiated upon the binding of a cytokine to its corresponding cell surface receptor. This leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. This compound is proposed to inhibit the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in cell culture. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific cell line and research question.

Cell Viability/Proliferation Assay (MTT or WST-1)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Target cells (e.g., cytokine-dependent lymphocyte cell line)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Assay:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and incubate overnight.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if this compound induces apoptosis.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Phospho-STAT Analysis

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of JAK3, such as STAT3 or STAT5.

Materials:

-

Target cells (e.g., a cell line responsive to IL-2)

-

Serum-free medium

-

This compound stock solution

-

Cytokine for stimulation (e.g., recombinant human IL-2)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-pSTAT3/5, anti-total STAT3/5, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Western blotting equipment

Protocol:

-

Cell Culture and Starvation: Culture cells to 70-80% confluency. For cytokine stimulation experiments, starve the cells in serum-free medium for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with desired concentrations of this compound or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-pSTAT5) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Disclaimer

The information and protocols provided in these application notes are intended for research use only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the end-user to determine the suitability of this compound for their particular application and to establish optimal working concentrations and conditions. Due to the limited availability of published data, the potency and specificity of this compound should be carefully validated in the experimental system of interest.

References

Recommended working concentration of WHI-P258

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of WHI-P258, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3). This document outlines recommended working concentrations, detailed experimental protocols, and the primary signaling pathways affected by this compound.

This compound is a quinazoline-derived small molecule. It has been shown to be a potent inhibitor of EGFR and a weaker inhibitor of JAK3. This dual activity makes it a tool for studying signaling pathways regulated by these kinases, although its significant potency difference should be carefully considered in experimental design.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a basis for determining appropriate working concentrations for various assays.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Value | Cell Line/Conditions | Reference |

| EGFR | In vitro kinase assay (IC50) | 29 nM | A-431 cell vesicles | |

| JAK3 | Biochemical assay (Ki) | 72 µM | Cell-free |

Table 2: Recommended Starting Concentrations for In Vitro and Cell-Based Assays

| Assay Type | Recommended Starting Concentration Range | Notes |

| EGFR Inhibition (Cell-Based) | 10 nM - 1 µM | Based on the low nanomolar IC50 against EGFR. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and endpoint. |

| JAK3 Inhibition (Cell-Based) | 50 µM - 200 µM | Due to the high micromolar Ki, high concentrations are likely required to observe effects on JAK3. Off-target effects at these concentrations are highly probable. |

| Cell Viability/Proliferation Assays | 10 nM - 100 µM | A broad range is suggested to capture effects related to both EGFR and potential off-target kinases. |

| Apoptosis Induction Assays | 1 µM - 50 µM | Higher concentrations are likely required to induce apoptosis, potentially through inhibition of EGFR and other kinases. |

Signaling Pathways

This compound primarily affects the EGFR and JAK/STAT signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, are critical for regulating cell proliferation, survival, and migration.

Application Notes and Protocols for the Preparation of WHI-P258 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

WHI-P258 is a quinazoline (B50416) compound that has been identified as an inhibitor of Janus kinase 3 (JAK3).[1][2] The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK/STAT pathway, which is vital for regulating the immune system.[3] Specifically, JAK3's expression is primarily limited to lymphocytes, making it an attractive target for the development of therapies for autoimmune diseases and other inflammatory conditions.[3][4]

Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent in biological research due to its ability to dissolve a broad spectrum of compounds, including both polar and non-polar molecules.[5][6][7] The preparation of a concentrated stock solution in DMSO is a fundamental step in many experimental workflows.[5] Adhering to a precise protocol for preparing stock solutions is essential for ensuring the stability of the compound, maintaining experimental reproducibility, and preventing issues such as compound precipitation.[5]

This document provides a comprehensive, step-by-step protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₅N₃O₂ | [] |

| Molecular Weight | 281.31 g/mol | [1][] |

| CAS Number | 21561-09-1 | [9] |

| Appearance | Solid (powder/crystalline) | [5] |

| Solubility in DMSO | 6 mg/mL (21.33 mM) to 14 mg/mL (49.76 mM) | [1][2] |

| Storage of Stock Solution | -20°C for 1 year; -80°C for 2 years | [9] |

Experimental Protocols

This section outlines the detailed methodology for preparing a this compound stock solution in DMSO.

Materials and Equipment

-

Reagents and Consumables:

-

This compound (solid form)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity, sterile-filtered[5]

-

Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Sterile pipette tips

-

-

Equipment:

Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure

-

Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution you need to prepare.

-

Calculate the Required Mass of this compound:

-

Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

-

Example calculation for 1 mL of a 10 mM stock solution:

-

Mass (g) = 0.010 mol/L x 0.001 L x 281.31 g/mol = 0.0028131 g

-

Mass (mg) = 2.81 mg

-

-

-

Weighing the Compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh out the calculated mass of this compound into the tube.

-

-

Adding DMSO:

-

Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolution:

-

Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[5]

-

Visually inspect the solution to ensure the compound has completely dissolved.

-

If the compound does not fully dissolve, sonication can be used to aid the process.[1] Gentle warming to 37°C may also help, provided the compound is not temperature-sensitive.[5]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[5] This helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[5]

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years), protected from light.[5][9]

-

Dilution for Cell-Based Assays

When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.[11] A final DMSO concentration of less than 0.5% is generally recommended.[11]

-

Stepwise Dilution: To prevent precipitation of the compound, it is advisable to perform dilutions in a stepwise manner.[11] For instance, first, dilute the high-concentration DMSO stock solution to an intermediate concentration with more DMSO before the final dilution into the aqueous culture medium.[1]

-

Pre-warming: Pre-warming both the stock solution and the culture medium to 37°C before dilution can help to avoid precipitation.[1]

Signaling Pathway

This compound is known to target JAK3, a key component of the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.[3]

Caption: Simplified JAK/STAT signaling pathway showing this compound inhibition of JAK3.

Safety Precautions and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.[10]

-

Ventilation: Handle DMSO in a well-ventilated area.[12]

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the air.[5] Use anhydrous DMSO and keep the container tightly sealed when not in use to prevent compound precipitation.[5]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local regulations.[10]

References

- 1. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols: WHI-P258 as a Negative Control in Western Blot Analysis of JAK3 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of signal transduction research and drug discovery, the use of specific inhibitors is crucial for elucidating the roles of individual kinases. Janus kinase 3 (JAK3) is a key enzyme in the signaling pathways of several cytokines, making it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers. When evaluating the efficacy and specificity of novel JAK3 inhibitors, the inclusion of appropriate controls is paramount for the accurate interpretation of experimental data. WHI-P258, a dimethoxyquinazoline compound, serves as an excellent negative control in such studies. Due to its weak inhibitory activity against JAK3, it allows researchers to distinguish between specific, on-target effects of potent inhibitors and non-specific or off-target effects.

These application notes provide a comprehensive guide to utilizing this compound as a negative control in Western blot experiments designed to assess the inhibition of the JAK3 signaling pathway.

Mechanism of Action of JAK3 and the Role of Inhibitors

JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases. It plays a critical role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3, in association with JAK1, becomes activated through autophosphorylation. Activated JAK3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.

Potent JAK3 inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of JAK3 itself and its downstream targets. In a Western blot experiment, this inhibition is typically observed as a decrease in the phosphorylation of JAK3 (p-JAK3) and STAT5 (p-STAT5).

This compound, in contrast, is a weak inhibitor of JAK3, with a reported inhibition constant (Ki) of 72 µM. This low potency means that at concentrations where specific inhibitors show significant effects, this compound is not expected to cause a substantial reduction in JAK3-mediated phosphorylation. This property makes it an ideal tool to control for non-specific effects of the compound or the vehicle (e.g., DMSO) in cellular assays.

Data Presentation: Comparison of JAK3 Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to several known potent JAK3 inhibitors. This data is essential for designing experiments and interpreting the results when using this compound as a negative control.

| Compound Name | Target(s) | IC50 / Ki | Selectivity Profile | Reference(s) |

| This compound | JAK3 | Ki: 72 µM | Weak inhibitor, used as a negative control. | |

| Tofacitinib | JAK3, JAK1, JAK2 | IC50: 1 nM (JAK3), 112 nM (JAK1), 20 nM (JAK2) | Pan-JAK inhibitor with preference for JAK3. | |

| Ritlecitinib (PF-06651600) | JAK3 | IC50: 33.1 nM | Highly selective for JAK3 over other JAKs. | |

| FM-381 | JAK3 | IC50: 127 pM | Highly selective for JAK3 over other JAKs. | |

| JANEX-1 (WHI-P131) | JAK3 | IC50: 78 µM | Selective for JAK3 over JAK1 and JAK2. |

Experimental Protocols

Protocol 1: Western Blot Analysis of JAK3 and STAT5 Phosphorylation

This protocol details the steps to assess the effect of a test compound on JAK3 signaling, using this compound as a negative control.

Materials:

-

Cell line expressing the IL-2 receptor and JAK3 (e.g., NK-92, Kit225)

-

Cell culture medium and supplements

-

Test compound (potent JAK3 inhibitor)

-

This compound (negative control)

-

Vehicle control (e.g., DMSO)